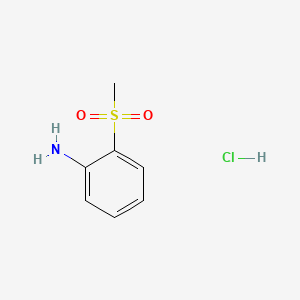

2-(Methylsulfonyl)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylsulfonylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUQLZQZRWBBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205985-95-1 | |

| Record name | 2-(Methylsulfonyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Methylsulfonyl)aniline Hydrochloride

Introduction

2-(Methylsulfonyl)aniline hydrochloride, a key intermediate in modern synthetic chemistry, presents a unique set of physicochemical characteristics that are pivotal for its application in research, particularly in the realm of drug development and materials science. This guide offers a comprehensive exploration of its core physical properties, providing both established data and the experimental methodologies required for their verification. Understanding these properties is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, ensuring purity, and predicting the behavior of this compound in various chemical and biological systems.

The molecule consists of an aniline ring substituted at the ortho position with a methylsulfonyl group, and it is presented as a hydrochloride salt. This structure, particularly the presence of the electron-withdrawing sulfonyl group and the protonated amine, profoundly influences its solubility, melting point, and electronic properties. This guide is structured to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of these critical parameters.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's fundamental physical properties is the bedrock of its successful application. This section consolidates the key identifiers and physical data for this compound.

Chemical Structure and Identifiers

-

IUPAC Name: 2-methylsulfonylaniline;hydrochloride[1]

-

Synonyms: 2-(Methylsulfonyl)aniline, HCl; 2-Aminophenyl methyl sulphone hydrochloride[2][3]

-

Molecular Weight: 207.68 g/mol [1]

-

InChI Key: MEUQLZQZRWBBHV-UHFFFAOYSA-N[4]

Summary of Physical Properties

The following table provides a summary of the key physical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Solid | [4] |

| Melting Point | 139-141 °C | [2] |

| Solubility | Information not widely available in public sources. Hydrochloride salts of amines are generally more water-soluble than the free base.[5][6] | N/A |

| pKa | Data for the specific compound is not readily available. The pKa of the anilinium ion is influenced by substituents on the aromatic ring. | N/A |

Section 2: Experimental Determination of Physical Properties

To ensure the quality and consistency of experimental outcomes, it is crucial for researchers to be proficient in the methods used to determine the physical properties of their compounds. This section provides detailed, step-by-step protocols for key analytical procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will broaden and depress this range.[7]

Methodology: Capillary Melting Point Determination [8]

This is the most common and fundamental method for determining the melting point of a solid sample.[8]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8]

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.[9][10] The sample should be packed to a height of 1-2 mm.[10]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]

-

Initial Rapid Heating: If the approximate melting point is unknown, rapidly heat the sample to get a rough estimate.[7]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.[7] Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[7][9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]

Causality Behind Experimental Choices:

-

Dry, Powdered Sample: Using a dry sample is crucial as moisture can act as an impurity, depressing and broadening the melting range.[9] A powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is essential for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Visualization of Melting Point Determination Workflow:

Caption: Workflow for Spectrophotometric pKa Determination.

Section 3: Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the sulfonyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments, further confirming the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

-

N-H stretching vibrations of the anilinium group.

-

S=O stretching vibrations of the sulfonyl group.

-

C-H stretching and bending vibrations of the aromatic ring and methyl group.

-

C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition. [11]

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Hazard Identification: The compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation. [1]It is harmful if swallowed, in contact with skin, or if inhaled. [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. [2]

Conclusion

This compound is a compound with a defined set of physical properties that are crucial for its effective use in scientific research and development. This guide has provided a detailed overview of its key characteristics, from its molecular structure and melting point to the experimental protocols necessary for their verification. By adhering to the methodologies outlined and understanding the scientific principles behind them, researchers can ensure the quality of their starting materials and the reliability of their experimental results. The synthesis of accurate and comprehensive data for such compounds is a cornerstone of scientific integrity and innovation.

References

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]

-

University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Evotec. (n.d.). Buy 2-Chloro-5-(methylsulfonyl)aniline hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-(Methylsulfonyl)aniline, HCl, min 98%. Retrieved from [Link]

-

Florida State College at Jacksonville. (n.d.). Procedure - CHM1020L Online Manual. Retrieved from [Link]

-

Vedantu. (n.d.). Salt Analysis: Identify Acidic & Basic Radicals (Class 12 CBSE). Retrieved from [Link]

-

Taylor & Francis Online. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

Sources

- 1. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 错误页 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. rsc.org [rsc.org]

A Technical Guide to 2-(Methylsulfonyl)aniline Hydrochloride: Properties, Applications, and Analytical Methodologies

Abstract

This technical guide provides an in-depth analysis of 2-(Methylsulfonyl)aniline hydrochloride (CAS RN®: 205985-95-1), a key chemical intermediate in the pharmaceutical and fine chemical industries.[1] As a substituted aniline, its unique structural features—an ortho-positioned methylsulfonyl group and its formulation as a hydrochloride salt—dictate its physicochemical properties, reactivity, and utility. This document serves as a comprehensive resource for researchers, process chemists, and drug development professionals, offering detailed insights into its chemical properties, spectral characteristics, synthesis considerations, analytical workflows, and safety protocols. The methodologies and causality behind experimental choices are explained to provide field-proven insights and ensure procedural integrity.

Chemical Identity and Core Physicochemical Properties

This compound is the salt form of 2-(Methylsulfonyl)aniline, created by reacting the parent aniline with hydrochloric acid.[2] This conversion is standard practice to improve the stability and handling characteristics of the amine, particularly its solubility in aqueous media. The protonation of the amino group significantly alters the compound's physical properties compared to its free base form.

The fundamental identifiers and computed properties are summarized below. It is crucial to note that experimental values for properties like melting point and solubility can vary based on purity and crystalline form and should be determined for each specific lot.

| Property | Value | Source |

| CAS Number | 205985-95-1 | [3][4] |

| Molecular Formula | C₇H₁₀ClNO₂S | [3][5] |

| Molecular Weight | 207.68 g/mol | [4][6] |

| IUPAC Name | 2-methylsulfonylaniline;hydrochloride | [4] |

| Appearance | Solid; Off-white | [6][7] |

| InChI Key | MEUQLZQZRWBBHV-UHFFFAOYSA-N | [5][6] |

| SMILES | CS(=O)(=O)c1ccccc1N.Cl | [6] |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | [3] |

| Computed logP | 1.0941 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a two-stage process: formation of the parent aniline followed by salt formation.

Stage 1: Synthesis of 2-(Methylsulfonyl)aniline A common route involves the oxidation of a precursor like 2-(methylthio)aniline. The thioether is oxidized to the sulfone using a potent oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions is critical to prevent over-oxidation or side reactions on the aromatic ring and amino group.

Stage 2: Hydrochloride Salt Formation This is a straightforward acid-base reaction.[2] 2-(Methylsulfonyl)aniline is dissolved in a suitable organic solvent (e.g., isopropanol, diethyl ether), and a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is added. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration. The reaction is driven by the favorable energetics of forming a stable salt from the basic amine and strong acid.[8]

Below is a conceptual workflow for this synthetic process.

Spectral Data Interpretation: A Predictive Analysis

Confirming the structure of this compound relies on a combination of spectroscopic techniques.[9] While lot-specific spectra should always be acquired, the following section details the expected spectral characteristics based on the compound's functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule.

-

Methyl Protons (-SO₂CH₃): A sharp singlet is expected around 3.0-3.3 ppm. The strong deshielding effect of the two sulfone oxygens shifts this signal downfield compared to a simple methyl group.

-

Aromatic Protons (Ar-H): Four protons on a substituted benzene ring will appear in the aromatic region (approx. 7.0-8.0 ppm). Due to the ortho-substitution pattern, they will form a complex multiplet system. The proton ortho to the electron-withdrawing sulfonyl group will be the most downfield.

-

Ammonium Protons (-NH₃⁺): A broad singlet is expected, the chemical shift of which is highly dependent on the solvent and concentration. In DMSO-d₆, this peak could appear significantly downfield (>10 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.[10]

-

N-H Stretching: The -NH₃⁺ group will exhibit broad absorption bands in the 2800-3200 cm⁻¹ region.

-

S=O Stretching: The sulfonyl group will show two characteristic strong absorption bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. The presence of both peaks is a strong indicator of the sulfone functionality.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the parent cation. Under ESI+ conditions, the spectrum will show the molecular ion [M+H]⁺ corresponding to the free base, 2-(Methylsulfonyl)aniline, at an m/z of approximately 172.22.

Applications in Drug Development and Medicinal Chemistry

Aniline derivatives are foundational building blocks in medicinal chemistry.[] The methylsulfonyl group, in particular, is a valuable pharmacophore. It is a strong hydrogen bond acceptor and is metabolically stable, often used to improve the pharmacokinetic properties of a drug candidate, such as solubility and cell permeability.

This compound serves as a versatile starting material for synthesizing more complex molecules. The primary amine can undergo a wide range of reactions, including:

-

Amide bond formation: Acylation to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Reductive amination: Condensation with aldehydes or ketones followed by reduction.

-

Buchwald-Hartwig or Ullmann coupling: To form more complex diaryl amines.

The ortho-positioning of the bulky and electron-withdrawing sulfonyl group can sterically and electronically influence these reactions, a factor that must be considered during synthesis design.

Analytical Methodology: Purity Assessment by HPLC

Ensuring the purity of starting materials is a cornerstone of drug development. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound.[12] The protocol below provides a robust, self-validating system for its analysis.

HPLC Workflow Diagram

Detailed Experimental Protocol

Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.

Materials:

-

This compound (reference standard and sample)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration before use. Causality: Degassing prevents air bubbles from interfering with the pump and detector, ensuring a stable baseline and reproducible retention times.

-

-

Standard Solution Preparation (0.5 mg/mL):

-

Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Causality: Using a known concentration of a high-purity reference standard allows for peak identification and system suitability checks.

-

-

Sample Solution Preparation (0.5 mg/mL):

-

Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the same diluent used for the standard.

-

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

Causality: A gradient elution is used to ensure that both polar and non-polar impurities are effectively separated from the main analyte peak within a reasonable run time.

-

-

Data Analysis:

-

Equilibrate the system until a stable baseline is achieved.

-

Inject the standard solution to confirm the retention time and peak shape of the main component.

-

Inject the sample solution.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as a hazardous substance.

GHS Hazard Identification

-

Pictograms: GHS07 (Exclamation Mark)[6]

-

Hazard Statements:

Recommended Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate PPE, including:

-

Avoid breathing dust.[14] Wash hands thoroughly after handling.[15]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]

-

Some suppliers recommend protection from light.[3]

-

The recommended storage temperature is typically room temperature.[1]

References

-

PubChem. This compound. [Link]

-

Supporting Information, General Information. NMR spectra were recorded on a Bruker AV 400 MHz...[Link]

-

Oakwood Chemical. 2-(Methylsulfonyl)aniline, HCl, min 98%. [Link]

-

Riggin, P.M., et al. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. [Link]

-

NileRed. Making Aniline HCl. YouTube. [Link]

-

Agilent. Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ResearchGate. IR and 1 H NMR spectral data. [Link]

-

Wikipedia. Anilinium chloride. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

2-(Methylsulfonyl)aniline hydrochloride CAS number 205985-95-1

An In-depth Technical Guide to 2-(Methylsulfonyl)aniline Hydrochloride (CAS: 205985-95-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, analytical validation, potential applications, and safe handling protocols. The narrative emphasizes the rationale behind methodological choices, ensuring a deep, practical understanding of the subject matter.

Core Compound Identity and Physicochemical Properties

This compound is an aromatic amine and sulfone derivative. The presence of the electron-withdrawing methylsulfonyl group and the formation of a hydrochloride salt significantly influence its chemical behavior, solubility, and utility as a synthetic intermediate.[1][2] The hydrochloride salt form is strategically employed to improve the compound's stability, crystallinity, and solubility in aqueous media, which is often advantageous for reaction workups and formulation studies.[1]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical method development.

| Property | Value | Source |

| CAS Number | 205985-95-1 | [2][3][4] |

| Molecular Formula | C₇H₁₀ClNO₂S | [2][4][5] |

| Molecular Weight | 207.68 g/mol | [2][4][5] |

| Appearance | Solid (typically off-white) | [5][6] |

| Purity | Commercially available in various grades (e.g., 95%, ≥97%) | [3][4][7] |

| InChI Key | MEUQLZQZRWBBHV-UHFFFAOYSA-N | [3][5] |

| SMILES String | Cl.CS(=O)(=O)c1ccccc1N | [4][5] |

Structural Visualization

The chemical structure dictates the reactivity and function of the molecule. The methylsulfonyl group at the ortho position sterically and electronically influences the amino group.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

While multiple synthetic routes can be envisioned, a common and reliable strategy involves the oxidation of a precursor thioether followed by hydrochloride salt formation. This approach offers good control over regioselectivity and yield.

Conceptual Synthesis Workflow

The synthesis is a multi-step process requiring careful control of reaction conditions to maximize yield and purity. The hydrochloride salt formation is a critical final step to isolate a stable, crystalline product.[1]

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Laboratory Synthesis Protocol

This protocol describes a representative lab-scale synthesis. Causality: The choice of an oxidant like m-CPBA or H₂O₂ is crucial; it must be strong enough to convert the sulfide to a sulfone without over-oxidizing the aniline moiety. The final salt formation requires concentrated HCl because the electron-withdrawing sulfonyl group reduces the basicity of the aniline nitrogen, making protonation more difficult.[1]

Step 1: Synthesis of 2-(Methylthio)aniline

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminothiophenol (1.0 eq.) in a suitable solvent like ethanol or THF.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add methyl iodide (CH₃I, 1.1 eq.) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-(methylthio)aniline.

Step 2: Oxidation to 2-(Methylsulfonyl)aniline (Free Base)

-

Dissolve the purified 2-(methylthio)aniline (1.0 eq.) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess ensures complete oxidation.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the free base, 2-(methylsulfonyl)aniline.

Step 3: Hydrochloride Salt Formation and Purification

-

Dissolve the crude 2-(methylsulfonyl)aniline in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid (~37%, 1.1 eq.) dropwise with vigorous stirring.

-

A precipitate should form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum at 40-50 °C to yield pure this compound. Recrystallization from an ethanol/ether mixture can be performed for higher purity if needed.[1]

Analytical Validation and Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. Each technique provides orthogonal data, creating a self-validating system of characterization.

Analytical Validation Workflow

Caption: A comprehensive analytical workflow for compound validation.

Standard Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons (multiplets in the ~7-8 ppm range), the N-H protons of the ammonium salt (a broad singlet), and a sharp singlet for the methyl group protons (~3 ppm).

-

¹³C NMR: Will confirm the number of unique carbon atoms in the aromatic ring and the methyl group.

2. Mass Spectrometry (MS):

-

Utilize Electrospray Ionization (ESI) in positive mode. The expected [M+H]⁺ ion for the free base (C₇H₉NO₂S) would be observed at m/z corresponding to its molecular weight (approx. 172.04).

3. High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound, typically expressed as a percentage of the area of the main peak.[8]

-

Protocol:

Parameter Recommended Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 15 min Flow Rate 1.0 mL/min Detection (UV) 254 nm | Injection Volume | 10 µL |

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block.[5][9] Its bifunctional nature—a nucleophilic amino group and an aromatic ring activated by a sulfone group—makes it a versatile scaffold in drug discovery.

-

Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

-

Synthesis of Biologically Active Sulfonamides: The amino group can be readily derivatized to form sulfonamides, a class of compounds with a vast history of therapeutic applications, including antibacterial and non-antibacterial agents.[10]

-

Intermediate for Complex Heterocycles: The aniline moiety can be used as a starting point for constructing more complex heterocyclic systems, which are prevalent in modern pharmaceuticals.

While specific drugs derived directly from this compound are not prominently documented, its structural motifs are present in numerous development candidates. Researchers can leverage this building block to systematically explore structure-activity relationships (SAR) by modifying the amino group or performing further substitutions on the aromatic ring.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.[2][5]

Hazard Identification and Classification

| Hazard Statement | Description | GHS Code |

| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [2] |

| H315 | Causes skin irritation. | [2] |

| H319 | Causes serious eye irritation. | [2] |

| H335 | May cause respiratory irritation. | [2] |

GHS Pictogram: GHS07 (Exclamation Mark)[5]

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (EN 166), and chemical-resistant gloves.[6][11]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[13]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[6]

-

References

- Vertex AI Search. (n.d.). 2-Chloro-5-(methylsulfonyl)aniline hydrochloride Technical Information.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- ChemScene. (n.d.). This compound.

- Thomas Scientific. (n.d.). 2-(Methylsulfonyl)aniline, HCl, min 98%.

- CymitQuimica. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2011). Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 2-Methylsulfonylaniline hydrochloride.

- Ministry of Food and Drug Safety. (n.d.). Analytical Methods.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (2011). Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Aniline hydrochloride.

- Benchchem. (n.d.). Significance and Research Context of 2-Methyl-5-(methylsulfonyl)aniline.

Sources

- 1. Buy 2-Chloro-5-(methylsulfonyl)aniline hydrochloride (EVT-1741401) | 1170556-70-3 [evitachem.com]

- 2. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. calpaclab.com [calpaclab.com]

- 10. benchchem.com [benchchem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2-(Methylsulfonyl)aniline hydrochloride molecular weight and formula

An In-depth Technical Guide to 2-(Methylsulfonyl)aniline Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. The document details its fundamental chemical properties, including a thorough analysis of its molecular formula and weight. Furthermore, it presents a detailed, field-proven methodology for its synthesis, purification, and analytical characterization. The guide also explores the compound's applications, particularly its role as a structural motif in the design of targeted therapeutics. Safety protocols and handling procedures are outlined to ensure its effective and safe utilization in a laboratory setting. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and in-depth understanding of this important building block.

Chemical Identity and Core Properties

This compound is an organic salt consisting of the protonated form of 2-(methylsulfonyl)aniline with a chloride counter-ion. The presence of the electron-withdrawing methylsulfonyl group and the basic amino group on the aromatic ring makes it a versatile reagent in organic synthesis.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₁₀ClNO₂S .[1][2][3] This formula is derived from its parent compound, 2-(methylsulfonyl)aniline (C₇H₉NO₂S), by the addition of one molecule of hydrogen chloride (HCl).

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis. It is calculated based on the atomic masses of its constituent elements.

-

Carbon (C): 7 x 12.011 = 84.077

-

Hydrogen (H): 10 x 1.008 = 10.080

-

Chlorine (Cl): 1 x 35.453 = 35.453

-

Nitrogen (N): 1 x 14.007 = 14.007

-

Oxygen (O): 2 x 15.999 = 31.998

-

Sulfur (S): 1 x 32.065 = 32.065

Total Molecular Weight: 207.68 g/mol [1][2]

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties is provided in the table below for quick reference. These properties are essential for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.

| Property | Value | Source |

| IUPAC Name | 2-methylsulfonylaniline;hydrochloride | PubChem[1] |

| CAS Number | 205985-95-1 | ChemScene[2] |

| Molecular Formula | C₇H₁₀ClNO₂S | PubChem[1] |

| Molecular Weight | 207.68 g/mol | Sigma-Aldrich |

| Appearance | Solid / Off-white solid | Sigma-Aldrich, Thermo Fisher[4] |

| SMILES | CS(=O)(=O)c1ccccc1N.Cl | Sigma-Aldrich |

| InChI Key | MEUQLZQZRWBBHV-UHFFFAOYSA-N | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 1 | ChemScene[2] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the free base, 2-(methylsulfonyl)aniline, followed by its conversion to the hydrochloride salt. The choice of the initial synthetic route for the free base depends on the availability of starting materials and the desired scale. A common and reliable method involves the oxidation of a corresponding thioether.

Representative Synthesis Protocol

This protocol describes a plausible laboratory-scale synthesis starting from 2-aminothiophenol.

Step 1: Methylation of 2-Aminothiophenol

-

In a fume hood, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a base, for example, sodium hydroxide (1.1 eq), and stir until fully dissolved.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 10 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. Extract the resulting residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(methylthio)aniline.

Step 2: Oxidation to 2-(Methylsulfonyl)aniline

-

Dissolve the crude 2-(methylthio)aniline from the previous step in a solvent like dichloromethane or acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an oxidizing agent, such as hydrogen peroxide (2.2 eq) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq). This step is highly exothermic and requires careful temperature management to ensure the complete oxidation to the sulfone without over-oxidation of the aniline.

-

Stir the reaction at room temperature for 12-18 hours until TLC analysis indicates the full consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain the free base, 2-(methylsulfonyl)aniline.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 2-(methylsulfonyl)aniline in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any residual impurities, and dry under vacuum.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a series of analytical tests are required. This self-validating system confirms the structure and quantifies impurities.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. For this compound, one would expect to see characteristic signals for the aromatic protons, the methyl group protons of the sulfonyl group, and the amine protons.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this molecule, one would expect to see a molecular ion peak corresponding to the free base [M+H]⁺ at approximately 172.05 m/z.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A well-developed HPLC method can separate the final product from starting materials, by-products, and other impurities.[5]

Standard HPLC Protocol for Purity Assessment

This protocol is a standard starting point for method development.

-

System Preparation: Use an HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Trifluoroacetic Acid (B).

-

Gradient: Start at 10% A, ramp to 90% A over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Analytical Quality Control Workflow

Caption: Workflow for the analytical quality control of the final product.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug discovery.[6][] Its utility stems from the specific physicochemical properties imparted by its functional groups.

-

Scaffold for Kinase Inhibitors: The aniline scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region. The 2-substituted aniline framework has been successfully used in developing potent inhibitors for targets like Mer and c-Met kinases, which are implicated in various cancers.[8]

-

Modulation of Physicochemical Properties: The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its inclusion in a drug candidate can significantly influence metabolic stability, solubility, and target engagement.

-

Pharmaceutical Intermediate: As a stable, crystalline solid, the hydrochloride salt is often preferred over the free base for storage and handling during multi-step syntheses.[] It is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. This compound is classified as hazardous.

Hazard Identification

The compound is associated with the following GHS hazard statements:

| Hazard Code | Description | Classification |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2)[1][4] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2)[1][4] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3)[1][4] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust.[9]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4][10]

-

Handling Procedures: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[11][12]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[4]

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly in the field of drug development. Its precise molecular weight of 207.68 g/mol and formula of C₇H₁₀ClNO₂S are foundational to its use. The well-defined protocols for its synthesis and rigorous analytical characterization enable its reliable application as a versatile building block. The strategic importance of its aniline and methylsulfonyl moieties in designing targeted therapeutics underscores its value. Adherence to strict safety and handling protocols is essential for its responsible use in advancing pharmaceutical research.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735177, this compound. Retrieved from [Link]

-

Oakwood Products. (n.d.). 2-(Methylsulfonyl)aniline, HCl, min 98%. Retrieved from [Link]

-

Evo-Biotech. (n.d.). Buy 2-Chloro-5-(methylsulfonyl)aniline hydrochloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Aniline hydrochloride. Retrieved from [Link]

- Google Patents. (2012). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.

-

PrepChem.com. (n.d.). Synthesis of aniline hydrochloride. Retrieved from [Link]

-

Al-Mawsawi, L. Q., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4218. Retrieved from [Link]

-

Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009. Retrieved from [Link]

-

Wang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 28(14), 5395. Retrieved from [Link]

Sources

- 1. This compound | C7H10ClNO2S | CID 2735177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. calpaclab.com [calpaclab.com]

- 8. mdpi.com [mdpi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-(Methylsulfonyl)aniline Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-(Methylsulfonyl)aniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is fundamental to confirming the molecular structure and purity, which are critical parameters in synthetic chemistry and pharmaceutical sciences.

Molecular Structure and Spectroscopic Overview

This compound is an organic compound featuring a benzene ring substituted with an amino group and a methylsulfonyl group at the ortho position. The hydrochloride salt form enhances its stability and solubility in polar solvents. The structural features—an aromatic ring, a primary amine (as an ammonium salt), and a sulfone group—give rise to a distinct and predictable spectroscopic profile. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, providing a foundational understanding for its characterization.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfonyl group, and the protons of the ammonium group.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial as acidic protons may exchange with D₂O.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 7.5 | m | 4H | Ar-H | The aromatic protons will appear as a complex multiplet due to coupling. The electron-withdrawing sulfonyl group will shift these protons downfield. |

| ~3.2 | s | 3H | -SO₂CH₃ | The methyl protons are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. This will be a sharp singlet as there are no adjacent protons to couple with. |

| Broad | br s | 3H | -NH₃⁺ | The ammonium protons are acidic and often appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent. In D₂O, this peak will disappear due to proton-deuterium exchange. |

Causality in Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is recommended to achieve better resolution of the aromatic multiplets. DMSO-d₆ is a suitable solvent as it will solubilize the salt and allow for the observation of the -NH₃⁺ protons, which would exchange in D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol for ¹³C NMR: The sample preparation and instrument setup are similar to that of ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 120 | Ar-C | Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbon bearing the sulfonyl group (C-S) and the carbon bearing the ammonium group (C-N) will be significantly influenced by these substituents. |

| ~45 | -SO₂CH₃ | The methyl carbon will appear at a downfield position due to the deshielding effect of the adjacent sulfonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a mull (e.g., Nujol). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or mull is taken first and subtracted from the sample spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200-2800 | N-H stretch | -NH₃⁺ | The stretching vibrations of the ammonium group appear as a broad band in this region.[1] |

| 1600-1450 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. |

| ~1300 and ~1150 | Asymmetric and Symmetric SO₂ stretch | Sulfone (-SO₂) | The sulfone group exhibits two strong, characteristic stretching bands.[2] |

| ~1280 | C-N stretch | Aromatic Amine | The stretching vibration of the C-N bond in aromatic amines is typically observed in this region.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The spectrum is acquired in positive ion mode.

Predicted Mass Spectrometry Data:

The mass spectrum is expected to show the molecular ion of the free base, 2-(methylsulfonyl)aniline, after the loss of HCl. The protonated molecule [M+H]⁺ of the free base will be observed.

-

Molecular Weight of Free Base (C₇H₉NO₂S): 171.22 g/mol

-

Expected [M+H]⁺ ion: m/z 172.04

Fragmentation Pathways: The fragmentation of sulfonamides in mass spectrometry can be complex, often involving rearrangements.[3][4][5] Common fragmentation patterns for sulfonamides include the cleavage of the S-N bond and the S-C bond.[6]

Predicted Fragmentation Workflow

Caption: Predicted major fragmentation pathways for protonated 2-(methylsulfonyl)aniline.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. The predicted data presented in this guide, based on established principles of spectroscopy and data from analogous structures, provides a robust framework for the identification and purity assessment of this compound. Researchers and scientists can utilize this guide as a reference for interpreting their experimental data, ensuring the accurate characterization of this compound in their research and development endeavors.

References

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

-

Gao, H., et al. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 83(15), 8213-8220. Available at: [Link]

-

Perrault, C., et al. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 22(1), 104-113. Available at: [Link]

-

Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

-

Yamaguchi, I. (1961). Nuclear Magnetic Resonance in Amino-group of Aniline Derivatives. Bulletin of the Chemical Society of Japan, 34(11), 1606-1609. Available at: [Link]

-

Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2841. Available at: [Link]

-

Sainz-Díaz, C. I., et al. (2018). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Modeling, 24(9), 238. Available at: [Link]

-

Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. The Journal of Organic Chemistry, 44(26), 5075-5077. Available at: [Link]

-

Al-Ktaifani, M. M., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1649. Available at: [Link]

-

Kolehmainen, E. (2009). NMR Spectra of Anilines. Patai's Chemistry of Functional Groups. Available at: [Link]

-

Rehman, H., et al. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry, 28(2), 343-346. Available at: [Link]

-

Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. Available at: [Link]

-

Sainz-Díaz, C. I., et al. (2015). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Crystal Growth & Design, 15(11), 5334-5344. Available at: [Link]

-

Kolehmainen, E. (2009). NMR Spectra of Anilines. Patai's Chemistry of Functional Groups. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Aladdin Scientific. 2-(Methylsulfonyl)aniline, HCl, min 98%. Available at: [Link]

-

WikiEducator. Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

-

NIST. Aniline hydrochloride. Available at: [Link]

Sources

- 1. wikieducator.org [wikieducator.org]

- 2. mdpi.com [mdpi.com]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Stability Landscape of 2-(Methylsulfonyl)aniline Hydrochloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Methylsulfonyl)aniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable, field-proven methodologies to ensure the integrity of this compound throughout its lifecycle.

Introduction: Understanding the Molecule

This compound is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. Its structure, featuring both a reactive aniline moiety and a stable methylsulfonyl group, presents a unique stability profile that necessitates a thorough understanding for its effective application. The hydrochloride salt form generally enhances solubility and crystallinity, which can contribute positively to its stability under controlled conditions. However, the inherent reactivity of the aniline functional group makes the molecule susceptible to various degradation pathways.

This guide will elucidate the key factors influencing the stability of this compound, detail potential degradation mechanisms, provide robust protocols for stability assessment, and offer clear recommendations for its storage and handling.

Chemical Stability Profile and Potential Degradation Pathways

The stability of this compound is principally governed by the chemical reactivity of the aniline functional group. The electron-withdrawing nature of the methylsulfonyl group can influence the electron density of the aromatic ring and the basicity of the amino group, thereby affecting its susceptibility to degradation. The primary degradation pathways of concern are oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

Aromatic amines are particularly prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[1][2] The primary amino group of 2-(Methylsulfonyl)aniline can be oxidized to form a variety of products, including nitroso, nitro, and polymeric species. The presence of the hydrochloride salt can offer some protection against aerial oxidation in the solid state by protonating the amino group, thereby reducing its electron-donating propensity.

Proposed Oxidative Degradation Pathway:

Caption: Proposed oxidative degradation of 2-(Methylsulfonyl)aniline.

Hydrolytic Degradation

While the methylsulfonyl group and the aromatic ring are generally stable to hydrolysis, the aniline moiety's reactivity can be influenced by pH. Under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may be accelerated. However, sulfonamides are generally more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[3] Given that this compound is a hydrochloride salt, it will generate a mildly acidic solution, a factor to consider in aqueous stability studies.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in aniline derivatives.[3][4][5] This can lead to the formation of colored degradation products due to the generation of radical species and subsequent polymerization.[4] It is crucial to protect this compound from light to prevent photodegradation.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, adherence to appropriate storage and handling protocols is paramount.

Long-Term Storage

For long-term storage, the following conditions are recommended based on general guidelines for aromatic amines and their salts:[6][7][8]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at or below room temperature (≤ 25°C). Refrigeration (2-8°C) is preferable. | Minimizes thermal degradation and slows down potential oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the aniline functional group. |

| Light | Protect from light by using amber glass vials or storing in the dark. | Prevents photodegradation.[4][5] |

| Moisture | Store in a dry, well-sealed container in a desiccator. | The compound is a salt and can be hygroscopic. Moisture can promote hydrolysis and other degradation pathways. |

Handling

When handling this compound, the following precautions should be observed:

-

Work Area: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety-certified splash goggles, a lab coat, and chemical-resistant gloves.

-

Cross-Contamination: Avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze oxidation.

Stability Assessment: A Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][12]

Caption: Workflow for a forced degradation study.

Experimental Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the initial concentration with the solvent.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the initial concentration.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at appropriate time points and quench the reaction if necessary (e.g., by adding sodium bisulfite).

-

Thermal Degradation:

-

Solid State: Store a known quantity of the solid compound in an oven at 80°C. Periodically withdraw samples, dissolve in the solvent to the target concentration, and analyze.

-

Solution State: Heat an aliquot of the stock solution in an oven at 80°C. Withdraw samples at appropriate time points.

-

-

Photolytic Degradation: Expose a solution of the compound in a photochemically transparent container to light stress conditions as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy).[10] A control sample should be wrapped in aluminum foil to exclude light.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.[13][14][15][16]

Method Development Protocol

-

Column Selection: Start with a C18 column, which is a versatile stationary phase for separating a wide range of compounds.

-

Mobile Phase Selection:

-

Aqueous Phase (A): An acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) is a good starting point to ensure the protonation of the aniline and achieve good peak shape.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Gradient Elution: Develop a gradient elution method to ensure the separation of the polar parent compound from potentially less polar degradation products. A typical starting gradient could be from 5% to 95% organic phase over 20-30 minutes.

-

Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection to ensure high sensitivity.

-

Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks. The method is considered stability-indicating when all degradation products are baseline-resolved from the parent compound and from each other.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. By understanding its potential degradation pathways—primarily oxidation, hydrolysis, and photodegradation—and implementing appropriate storage and handling procedures, its integrity can be maintained. The execution of a comprehensive forced degradation study coupled with the development of a robust, stability-indicating HPLC method will ensure the accurate assessment of its purity and stability over time. This guide provides the foundational knowledge and practical protocols for scientists to confidently work with this important chemical entity.

References

-

Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI. [Link]

-

Photodegradation of aniline in aqueous suspensions of microalgae. PubMed. [Link]

-

General protocol for forced degradation studies (stress testing) of... ResearchGate. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. ResearchGate. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Technology Networks. [Link]

-

Sop for force degradation study. Pharma Dekho. [Link]

-

Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed. [Link]

-

Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

-

Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate. [Link]

-

Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

-

Photodegradation of aniline in aqueous suspensions of microalgae. ResearchGate. [Link]

-

Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

-

Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. PubMed. [Link]

-

Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. NCBI. [Link]

- Aniline hydrohalide preparation.

-

ICSC 1013 - ANILINE HYDROCHLORIDE. Inchem.org. [Link]

-

Oxidative dehydrogenative aromatization and sulfonylation reactions of N‐heterocycles. ResearchGate. [Link]

-

Biodegradation of sulfonated aromatic compounds. ResearchGate. [Link]

-

Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. Semantic Scholar. [Link]

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

-

Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. PubMed. [Link]

-

The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PubMed Central. [Link]

-

Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH. [Link]

-

The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. ResearchGate. [Link]

Sources

- 1. [PDF] Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. | Semantic Scholar [semanticscholar.org]

- 2. Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajpsonline.com [ajpsonline.com]

- 12. pharmadekho.com [pharmadekho.com]

- 13. Sigma-Aldrich [sigmaaldrich.com]

- 14. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

A-Z Guide to 2-(Methylsulfonyl)aniline Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The seemingly simple scaffold of 2-(methylsulfonyl)aniline hydrochloride belies a versatile and powerful building block in the lexicon of medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-relationship of a strong electron-withdrawing sulfonyl group and a nucleophilic aniline, make it a highly sought-after intermediate for the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of this compound, moving beyond its basic chemical properties to explore its strategic application in the design of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. We will dissect the causality behind its utility, provide actionable experimental protocols, and present a forward-looking perspective on its untapped potential.

The 2-(Methylsulfonyl)aniline Core: Physicochemical and Strategic Profile

At its heart, 2-(methylsulfonyl)aniline is an aniline ring substituted with a methylsulfonyl group[1][2]. The hydrochloride salt simply enhances its stability and handling characteristics as a solid. The true value of this molecule lies in the interplay between its two functional groups.

-

The Sulfonyl Group (-SO₂CH₃): This is a potent, non-ionizable electron-withdrawing group. It significantly modulates the pKa of the adjacent aniline nitrogen, making it less basic. Furthermore, the sulfone oxygens are effective hydrogen bond acceptors, a critical feature for molecular recognition at a biological target.

-

The Aniline Group (-NH₂): This primary amine serves as a versatile synthetic handle. It is a key nucleophile for constructing larger, more complex molecular architectures, often forming the basis of pharmacophores that engage with protein targets[3].